
(1S)-2-Methyl-1-phenylcycloprop-2-ene-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-2-Methyl-1-phenylcycloprop-2-ene-1-carbonyl chloride is an organic compound with a unique cyclopropene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-Methyl-1-phenylcycloprop-2-ene-1-carbonyl chloride typically involves the reaction of a cyclopropene derivative with a chlorinating agent. One common method is the reaction of (1S)-2-Methyl-1-phenylcycloprop-2-ene-1-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
(1S)-2-Methyl-1-phenylcycloprop-2-ene-1-carboxylic acid+SOCl2→(1S)-2-Methyl-1-phenylcycloprop-2-ene-1-carbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved safety due to the handling of reactive chlorinating agents.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-2-Methyl-1-phenylcycloprop-2-ene-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation: Oxidation of the cyclopropene ring can lead to the formation of epoxides or other oxygenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols can react with this compound under mild conditions to form esters, amides, and thioesters, respectively.
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for the reduction of the carbonyl chloride group to the corresponding alcohol.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the cyclopropene ring.
Major Products Formed
Esters and Amides: Formed through nucleophilic substitution reactions.
Alcohols: Formed through reduction reactions.
Epoxides: Formed through oxidation reactions.
Aplicaciones Científicas De Investigación
(1S)-2-Methyl-1-phenylcycloprop-2-ene-1-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: Utilized in the preparation of novel polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1S)-2-Methyl-1-phenylcycloprop-2-ene-1-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new carbon-carbon and carbon-heteroatom bonds.
Comparación Con Compuestos Similares
Similar Compounds
(1S)-2-Methyl-1-phenylcycloprop-2-ene-1-carboxylic acid: The precursor to (1S)-2-Methyl-1-phenylcycloprop-2-ene-1-carbonyl chloride.
(1S)-2-Methyl-1-phenylcycloprop-2-ene-1-ol: The reduced form of the compound.
(1S)-2-Methyl-1-phenylcycloprop-2-ene-1-amine: The amide derivative.
Uniqueness
This compound is unique due to its highly reactive carbonyl chloride group and the strained cyclopropene ring. These features make it a valuable intermediate in organic synthesis and a potential candidate for the development of new materials and pharmaceuticals.
Propiedades
Número CAS |
82555-75-7 |
|---|---|
Fórmula molecular |
C11H9ClO |
Peso molecular |
192.64 g/mol |
Nombre IUPAC |
(1S)-2-methyl-1-phenylcycloprop-2-ene-1-carbonyl chloride |
InChI |
InChI=1S/C11H9ClO/c1-8-7-11(8,10(12)13)9-5-3-2-4-6-9/h2-7H,1H3/t11-/m0/s1 |
Clave InChI |
DWOXVFAJIOLRLU-NSHDSACASA-N |
SMILES isomérico |
CC1=C[C@]1(C2=CC=CC=C2)C(=O)Cl |
SMILES canónico |
CC1=CC1(C2=CC=CC=C2)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



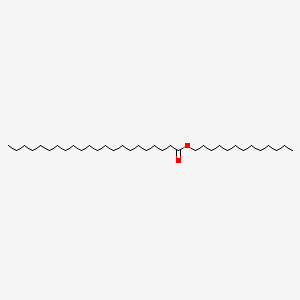

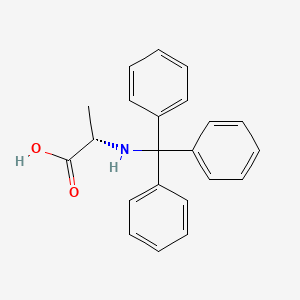
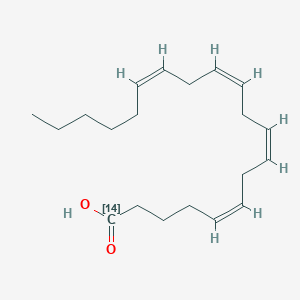
![tetrasodium;5-[[4-chloro-6-[3-[(4-chloro-6-propan-2-yloxy-1,3,5-triazin-2-yl)amino]-4-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B13790671.png)
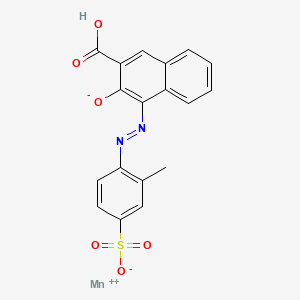

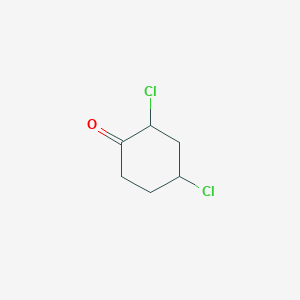
![Acetonitrile,[methyl[(1R)-1-methylbutyl]amino]-](/img/structure/B13790690.png)
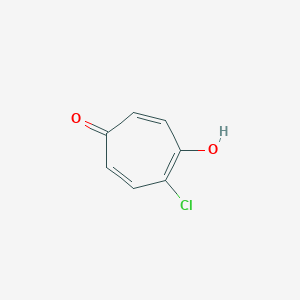
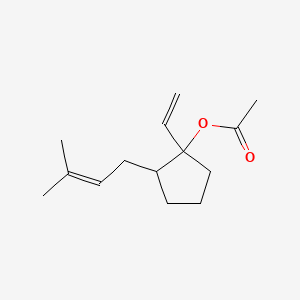
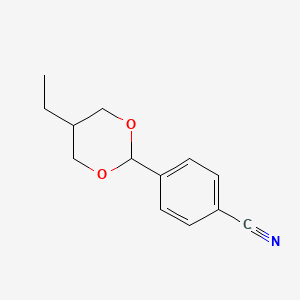
![N-[[2,4-bis(bromomethyl)-5-methyl-phenyl]methyl]acetamide](/img/structure/B13790714.png)
